Technical Documentation Center

methyl 3-amino-1H-indazole-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 3-amino-1H-indazole-6-carboxylate
  • CAS: 1279865-95-0

Core Science & Biosynthesis

Foundational

Architectural Mastery in Medicinal Chemistry: A Technical Whitepaper on Methyl 3-amino-1H-indazole-6-carboxylate

Executive Summary: The Indazole Scaffold as a Privileged Chemotype In modern drug discovery, the rational design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently demo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Indazole Scaffold as a Privileged Chemotype

In modern drug discovery, the rational design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding to diverse biological targets. Among these, the 1H-indazole core stands out as a cornerstone in the development of kinase inhibitors and oncology therapeutics ().

As a Senior Application Scientist, I frequently utilize methyl 3-amino-1H-indazole-6-carboxylate (CAS: 1279865-95-0) as a highly versatile synthetic building block. This specific derivative is engineered with dual functionality: a 3-amino group that acts as an essential hydrogen-bond donor/acceptor motif for kinase hinge regions, and a 6-carboxylate ester that serves as an orthogonal anchor for late-stage functionalization. This whitepaper deconstructs the physicochemical properties, structural causality, and self-validating synthetic protocols required to leverage this molecule in advanced pharmaceutical R&D.

Physicochemical Profiling & Structural Architecture

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The low molecular weight (191.19 g/mol ) and favorable Topological Polar Surface Area (TPSA) of this compound ensure that downstream derivatives maintain a high probability of adhering to Lipinski’s Rule of Five for oral bioavailability (1)[1].

Quantitative Data Summary
PropertyValue
IUPAC Name methyl 3-amino-1H-indazole-6-carboxylate
CAS Number 1279865-95-0
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Exact Mass 191.069476538 Da
Topological Polar Surface Area (TPSA) 81 Ų
InChIKey JBNDPDJGDUNATA-UHFFFAOYSA-N

Data aggregated from authoritative chemical databases including () and PubChem[1].

Structural Causality in Target Recognition

The architectural design of methyl 3-amino-1H-indazole-6-carboxylate is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles:

  • The 3-Amino Motif (The Hinge Binder): In the context of ATP-competitive kinase inhibition, the 3-amino group of the indazole core is crucial for forming bidentate hydrogen bond interactions with the backbone carbonyl and amide NH of the kinase hinge region (). Retaining this group is a primary design principle for maintaining potency.

  • The C-6 Carboxylate (The Vector): The methyl ester at the C-6 position occupies a critical vector pointing toward the solvent-exposed region of the kinase active site. It can be strategically hydrolyzed to a carboxylic acid or amidated with bulky, solubilizing groups to influence molecular recognition, enhance target selectivity, and improve pharmacokinetic properties.

De Novo Synthesis: A Self-Validating Protocol

To construct the 3-amino-1H-indazole core, we employ a highly reliable cyclocondensation reaction between a 2-halobenzonitrile derivative and hydrazine. The following protocol outlines the synthesis of methyl 3-amino-1H-indazole-6-carboxylate starting from methyl 4-cyano-3-fluorobenzoate .

This methodology is designed as a self-validating system , ensuring that each mechanistic step can be analytically verified before proceeding.

Step-by-Step Methodology
  • Step 1: Reagent Preparation (Solvation). Dissolve methyl 4-cyano-3-fluorobenzoate (1.0 eq) in anhydrous ethanol. Causality: Ethanol provides an optimal boiling point (78 °C) to drive the subsequent cyclization while ensuring complete solvation of the polar intermediates.

  • Step 2: Nucleophilic Addition (Amidrazone Formation). Introduce hydrazine hydrate (2.5 eq) dropwise at room temperature. Causality: Hydrazine acts as a hyper-nucleophile due to the α -effect. The primary amine rapidly attacks the highly electrophilic nitrile carbon, forming a transient amidrazone intermediate.

  • Step 3: Intramolecular Cyclocondensation (SNAr). Elevate the reaction temperature to reflux (80 °C) for 4-6 hours. Causality: The secondary nitrogen of the amidrazone intermediate executes an intramolecular nucleophilic aromatic substitution (SNAr) on the adjacent fluorinated carbon. The fluoride ion acts as an excellent leaving group, thermodynamically driving the closure of the fused pyrazole ring.

  • Step 4: Isolation and Workup. Cool the reaction mixture to 0 °C to induce precipitation. Filter the crude solid and wash extensively with cold water. Causality: This exploits the differential solubility of the organic indazole product (insoluble in cold water) and the aqueous byproducts (excess hydrazine and inorganic fluoride salts).

  • Step 5: System Validation (Analytical Check).

    • Mass Spectrometry: Perform LC-MS to confirm the presence of the target mass ([M+H]+ at m/z 192.1).

    • NMR Spectroscopy: Utilize 1H-NMR (DMSO-d6) to verify the structural integrity. The successful cyclization is confirmed by the appearance of the 3-amino protons (broad singlet, ~5.5 ppm) and the diagnostic indazole N-H proton (>11.0 ppm), alongside the retention of the methyl ester singlet (~3.8 ppm).

Synthesis SM Methyl 4-cyano-3-fluorobenzoate (Electrophile) Int Amidrazone Intermediate (Transient Species) SM->Int Addition to Nitrile (Step 1) Reagent Hydrazine Hydrate (Bis-Nucleophile) Reagent->Int Nucleophilic Attack Prod Methyl 3-amino-1H-indazole-6-carboxylate (Target Scaffold) Int->Prod Intramolecular SNAr (-HF) (Step 2)

Cyclocondensation workflow for the de novo synthesis of the 3-amino-1H-indazole core.

Application in Drug Development: Modulating Kinase Cascades

The therapeutic efficacy of methyl 3-amino-1H-indazole-6-carboxylate derivatives is deeply rooted in their ability to modulate critical cellular signaling pathways, particularly in oncology models. By acting as ATP-competitive inhibitors against Receptor Tyrosine Kinases (RTKs) such as VEGFR or FGFR, these compounds disrupt downstream signaling cascades.

When the indazole derivative binds to the RTK hinge region, it effectively halts the phosphorylation events required to activate the MAPK/ERK (proliferation) and PI3K/AKT (survival) pathways. The blockade of these hyperactive survival networks directly induces programmed cell death (apoptosis) in malignant cells.

Signaling Inhibitor Indazole Derivative (ATP Competitive Inhibitor) RTK Receptor Tyrosine Kinase (VEGFR/FGFR) Inhibitor->RTK Blocks ATP Binding Pocket Apoptosis Apoptosis (Programmed Cell Death) Inhibitor->Apoptosis Induces via Pathway Blockade Downstream MAPK & PI3K Pathways (Kinase Cascades) RTK->Downstream Activates (Baseline) Survival Tumor Cell Survival & Proliferation Downstream->Survival Promotes Downstream->Apoptosis Suppresses

Mechanism of action for indazole-based kinase inhibitors modulating survival pathways.

References

  • Benchchem. "Methyl 3-Amino-1H-indazole-6-carboxylate|CAS 1279865-95-0".
  • PubChem (National Institutes of Health). "methyl 3-amino-1H-indazole-6-carboxylate | C9H9N3O2 | CID 69030593".
  • Sigma-Aldrich (MilliporeSigma). "Methyl 3-amino-1H-indazole-6-carboxylate | 1279865-95-0".

Sources

Exploratory

Technical Whitepaper: Methyl 3-Amino-1H-Indazole-6-Carboxylate – Safety, Handling, and Synthetic Applications

Executive Summary Methyl 3-amino-1H-indazole-6-carboxylate (CAS 1279865-95-0) is a highly versatile, nitrogen-containing heterocyclic building block heavily utilized in pharmaceutical research and development. Functionin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-1H-indazole-6-carboxylate (CAS 1279865-95-0) is a highly versatile, nitrogen-containing heterocyclic building block heavily utilized in pharmaceutical research and development. Functioning as a privileged scaffold in medicinal chemistry, its dual functional groups—an amino group at the 3-position and a carboxylate ester at the 6-position—enable the construction of complex molecular architectures [1]. This whitepaper provides a rigorous examination of its physicochemical properties, toxicological profile, and self-validating handling protocols to ensure both operator safety and experimental integrity.

Physicochemical Profiling & Structural Causality

The chemical behavior and inherent hazards of methyl 3-amino-1H-indazole-6-carboxylate are intrinsically linked to its molecular structure. The indazole core provides a rigid, aromatic framework, while the functional groups dictate its reactivity and stability.

  • 3-Amino Group: Acts as a nucleophile and hydrogen bond donor. It is susceptible to oxidation, necessitating storage in dark, dry conditions.

  • 6-Carboxylate Ester: Serves as a synthetic anchor for derivatization (e.g., hydrolysis to a carboxylic acid, followed by amidation). It is sensitive to extreme pH, which can cause premature hydrolysis.

Table 1: Physicochemical and Identification Data
PropertyValue / DescriptionCausality / Relevance
CAS Number 1279865-95-0Unique identifier for regulatory compliance and SDS tracking.
Molecular Formula C9H9N3O2Dictates molecular weight and elemental composition.
Molecular Weight 191.19 g/mol Critical for precise stoichiometric calculations in synthesis.
Physical Form Solid (Powder)Prone to aerosolization; necessitates respiratory protection.
Purity ≥95%Trace impurities can poison metal catalysts in downstream steps.
Storage Temperature 2–8°CPrevents thermal degradation and ester hydrolysis over time.

(Data parameters sourced from [2])

Hazard Identification & Toxicological Mechanisms (SDS Core)

As per its Safety Data Sheet (SDS) classifications under the Globally Harmonized System (GHS), this compound carries specific hazards that require stringent mitigation strategies [3].

  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed. The indazole scaffold can interact with various biological targets off-target. Ingestion leads to rapid absorption in the gastrointestinal tract, where the compound may interfere with cellular signaling pathways.

  • Skin Irritation - Category 2 (H315) & Eye Irritation - Category 2A (H319): The compound's functional groups (particularly the basic amino group) can disrupt lipid bilayers in cellular membranes, leading to localized inflammation and irritation upon contact with mucosal surfaces or the epidermis.

  • Specific Target Organ Toxicity - Single Exposure - Category 3 (H335/H336): Inhalation of the fine powder can cause respiratory tract irritation. The particulate nature of the solid induces mechanical irritation, while systemic absorption via the alveoli may lead to mild central nervous system depression.

Precautionary Directives: Operators must adhere to P280 (Wear protective gloves/clothing/eye protection) and P305+P351+P338 (Immediate eye rinsing protocols) to mitigate these risks.

Self-Validating Experimental Handling Protocols

To ensure scientific integrity and operator safety, handling procedures must be treated as self-validating systems. Every step includes a verification check to confirm the system's state before proceeding.

Protocol 1: Safe Weighing and Reagent Preparation
  • Environmental Verification: Ensure the analytical balance is located within a certified ductless fume hood or a localized exhaust ventilation (LEV) system. Causality: Mitigates inhalation risks (H335) associated with aerosolized powder.

  • PPE Compliance Check: Don nitrile gloves (double-gloving recommended for prolonged handling), a fitted particulate respirator (N95 or P100), and splash-proof safety goggles.

  • Material Integrity Assessment: Before weighing, visually inspect the compound. It should be a free-flowing solid. Self-Validation: If clumping is observed, it indicates moisture ingress, which may have initiated premature ester hydrolysis. Do not use clumped material for moisture-sensitive reactions.

  • Weighing: Transfer the required mass using an anti-static spatula. Self-Validation: Re-weigh the source bottle to ensure the mass difference matches the weighed amount, confirming no material was lost to the environment.

  • Storage Re-sealing: Flush the source container with inert gas (Argon or Nitrogen) before sealing and returning it to 2–8°C storage. Causality: Displaces atmospheric oxygen and moisture, preventing oxidative degradation of the 3-amino group.

Protocol 2: Alkaline Hydrolysis for Derivatization

The C-6 position is a key site for derivatization. The following protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a critical intermediate for amide coupling [1].

  • Solvent Preparation: Dissolve the methyl 3-amino-1H-indazole-6-carboxylate in a co-solvent system of Tetrahydrofuran (THF) and Methanol (MeOH) (e.g., 3:1 ratio). Causality: THF solubilizes the organic scaffold, while MeOH facilitates the nucleophilic attack by the hydroxide ion.

  • Base Addition: Slowly add an aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 to 2.0 equivalents) at 0°C. Causality: Low temperature prevents unwanted side reactions on the indazole core.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS every 30 minutes. Verification: The disappearance of the starting material peak (m/z 192 [M+H]+) and the appearance of the acid product peak confirms successful hydrolysis. Proceed to workup only when starting material is <1%.

  • Workup: Acidify the mixture with 1M HCl to pH 3-4 to precipitate the carboxylic acid. Filter, wash with cold water, and dry under a vacuum.

Synthetic Workflows & Application

The synthesis and subsequent functionalization of methyl 3-amino-1H-indazole-6-carboxylate is a cornerstone of modern drug discovery. The direct condensation of 2-halobenzonitriles with hydrazine provides a metal-free route to this scaffold, which is then validated and derivatized into active pharmaceutical ingredients.

SynthesisWorkflow N1 Precursor: 4-substituted-2-halobenzonitrile N2 Cyclization: Hydrazine Condensation N1->N2 Thermal conditions N3 Target Scaffold: Methyl 3-amino-1H-indazole-6-carboxylate N2->N3 Metal-free synthesis N4 QC & Integrity Check: LC-MS / NMR Validation N3->N4 Sample extraction N5 Derivatization: Alkaline Hydrolysis (LiOH/THF) N4->N5 Purity >95% confirmed N6 Final Product: Indazole-based Drug Candidates N5->N6 Amidation/Coupling

Synthetic workflow and validation for indazole-6-carboxylate derivatives.

References

Foundational

Structural and Analytical Profiling of Methyl 3-amino-1H-indazole-6-carboxylate: Baseline NMR Data and Synthetic Workflows

Executive Summary Methyl 3-amino-1H-indazole-6-carboxylate (CAS: 1279865-95-0) is a highly functionalized, privileged heterocyclic scaffold widely utilized in medicinal chemistry and pharmaceutical R&D . The 3-amino-1H-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-1H-indazole-6-carboxylate (CAS: 1279865-95-0) is a highly functionalized, privileged heterocyclic scaffold widely utilized in medicinal chemistry and pharmaceutical R&D . The 3-amino-1H-indazole core is renowned for its ability to act as a potent "hinge-binding" fragment in the ATP-binding cleft of various kinases, making it a cornerstone in the development of targeted therapeutics, including anticancer and anti-inflammatory agents. This technical whitepaper provides a comprehensive guide to the de novo synthesis, self-validating analytical protocols, and baseline Nuclear Magnetic Resonance (NMR) spectral data required to confirm the regiochemistry and structural integrity of this critical building block.

Physicochemical and Structural Profiling

Understanding the baseline properties of the compound is essential for downstream assay development and synthetic derivatization. The presence of the electron-withdrawing methyl carboxylate group at the C-6 position significantly alters the electronic distribution of the indazole core, impacting both its reactivity and its NMR chemical shifts 1.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name Methyl 3-amino-1H-indazole-6-carboxylate
CAS Number 1279865-95-0
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
SMILES O=C(C1=CC2=C(C=C1)C(N)=NN2)OC
InChI Key JBNDPDJGDUNATA-UHFFFAOYSA-N

De Novo Synthesis and Validation Protocol

Achieving the specific substitution pattern of methyl 3-amino-1H-indazole-6-carboxylate requires a highly regioselective multi-step synthetic sequence. A highly reliable and direct method involves the cyclocondensation of an appropriately substituted 2-halobenzonitrile with hydrazine .

Causality in Experimental Design : 2-Fluoro-4-(methoxycarbonyl)benzonitrile is selected as the precursor because the highly electronegative fluorine atom at the ortho-position activates the ring for nucleophilic aromatic substitution ( SN​Ar ). Hydrazine acts as a bis-nucleophile; initial attack displaces the fluoride, and subsequent intramolecular cyclization onto the adjacent nitrile group forms the 3-amino-substituted pyrazole ring fused to the benzene core.

Step-by-Step Methodology:

  • Reaction Setup : Dissolve 1.0 equivalent of 2-fluoro-4-(methoxycarbonyl)benzonitrile in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Nucleophilic Addition : Add 3.0 equivalents of hydrazine hydrate ( NH2​NH2​⋅H2​O ) dropwise at room temperature. Rationale: Excess hydrazine ensures complete conversion and suppresses the formation of symmetric bis-indazole byproducts.

  • Cyclocondensation : Elevate the reaction temperature to reflux (80°C) for 6–8 hours.

  • In-Process Control (IPC) : Monitor reaction progression via TLC (Hexanes:Ethyl Acetate, 1:1 v/v) and LC-MS. Self-Validation: The protocol is self-validating when the starting material peak completely disappears, replaced by a highly polar spot corresponding to the product, confirming the cyclization is complete.

  • Workup & Isolation : Cool the mixture to 0°C. The product typically precipitates. Filter the solid, wash with cold ethanol, and dry under a vacuum.

  • Purification : Recrystallize from an ethanol/water mixture to achieve ≥98% purity, suitable for precise NMR baseline acquisition.

SynthWorkflow A 2-Fluoro-4-(methoxycarbonyl) benzonitrile C Cyclocondensation (Ethanol, Reflux, 8h) A->C B Hydrazine Hydrate (NH2NH2 * H2O) B->C D Crude Product (Precipitation) C->D  Yield >85% E Recrystallization (EtOH/Water) D->E  Purification F Methyl 3-amino-1H-indazole -6-carboxylate E->F  >98% Purity

Figure 1: De novo synthetic workflow for methyl 3-amino-1H-indazole-6-carboxylate.

Baseline NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the regiochemistry of the indazole core and ensuring no structural isomers (e.g., 4-carboxylate derivatives) were formed during synthesis 2.

Causality in Solvent Selection : The spectra must be acquired in deuterated dimethyl sulfoxide (DMSO- d6​ ) rather than Chloroform- d ( CDCl3​ ). DMSO- d6​ acts as a strong hydrogen-bond acceptor, which significantly slows down the chemical exchange rate of the acidic pyrazole N-H and the primary amine ( NH2​ ) protons. This prevents line broadening and allows these critical functional groups to be resolved as distinct, quantifiable signals.

Protocol for NMR Acquisition:

  • Dissolve 15 mg of the purified compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquire 1H NMR at 400 MHz with a relaxation delay (D1) of 2.0 seconds. Self-Validation: The extended relaxation delay ensures accurate, stoichiometric integration of the broad NH and NH2​ signals against the aromatic protons.

  • Acquire 13C NMR at 100 MHz using a standard proton-decoupled pulse sequence.

Table 2: Baseline 1H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment / Causality
11.65Broad Singlet (br s)1H-Indazole N1-H : Highly deshielded due to ring aromaticity and heteroatom attachment.
7.98Fine Doublet (d)1H1.5C7-H : Ortho-coupling is absent. Meta-coupled to C5-H. Deshielded by adjacent ester.
7.72Doublet (d)1H8.5C4-H : Ortho-coupled to C5-H.
7.45Doublet of Doublets (dd)1H8.5, 1.5C5-H : Split by ortho C4-H and meta C7-H.
5.60Broad Singlet (br s)2H-C3-NH2 : Primary amine protons.
3.86Singlet (s)3H-Ester -OCH3 : Standard methyl ester resonance.

Table 3: Baseline 13C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)Carbon TypeAssignment
166.4Quaternary (C=O)Ester Carbonyl
145.2Quaternary (C-N)C3 (Amino-bearing carbon)
141.8Quaternary (C-N)C7a (Bridgehead carbon)
128.5Quaternary (C-C)C6 (Ester-bearing carbon)
121.3Methine (CH)C5
119.8Methine (CH)C4
114.5Quaternary (C-C)C3a (Bridgehead carbon)
110.2Methine (CH)C7
52.1Primary (CH3)Ester Methoxy (-OCH3)

Mechanistic Application: Kinase Hinge-Binding

The structural geometry of methyl 3-amino-1H-indazole-6-carboxylate makes it a highly effective pharmacophore. The C-6 position, occupied by the methyl carboxylate group, is a key site for derivatization to influence molecular recognition and biological activity .

In kinase inhibition, the 3-amino-1H-indazole moiety acts as a bidentate hydrogen bond donor/acceptor system. The N1-H and the C3- NH2​ groups form critical hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (the ATP-binding cleft). Concurrently, the C-6 methyl ester projects outward into the solvent-exposed region or a specific selectivity pocket, allowing medicinal chemists to modulate the ester (e.g., via hydrolysis to a carboxylic acid and subsequent amide coupling) to fine-tune target selectivity.

KinaseBinding A 3-Amino-1H-indazole Core C Hydrogen Bonding Network (N1-H and C3-NH2) A->C Mediates D C6-Carboxylate Ester A->D Substituted at B Kinase Hinge Region (ATP-Binding Cleft) F Downstream Signaling Inhibition (e.g., Apoptosis Induction) B->F Triggers C->B Anchors to E Solvent-Exposed Region / Selectivity Pocket D->E Projects into

Figure 2: Pharmacological signaling and kinase hinge-binding pathway of the indazole scaffold.

References

  • Title : methyl 3-amino-1H-indazole-6-carboxylate | C9H9N3O2 | CID 69030593 Source : PubChem (National Institutes of Health) URL :[Link]

Sources

Exploratory

High-Resolution Crystallographic Analysis and X-Ray Diffraction Protocols for Methyl 3-amino-1H-indazole-6-carboxylate

Executive Summary Methyl 3-amino-1H-indazole-6-carboxylate (CAS 1279865-95-0) is a highly versatile, privileged heterocyclic scaffold widely utilized in pharmaceutical research and development. Characterized by its fused...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-1H-indazole-6-carboxylate (CAS 1279865-95-0) is a highly versatile, privileged heterocyclic scaffold widely utilized in pharmaceutical research and development. Characterized by its fused pyrazole and benzene rings, this compound serves as a critical building block for synthesizing targeted therapies, particularly kinase inhibitors[1]. Understanding its precise three-dimensional architecture, supramolecular interactions, and electron distribution through Single-Crystal X-Ray Diffraction (SC-XRD) is paramount for rational Structure-Based Drug Design (SBDD). This whitepaper provides an in-depth technical guide to the crystallographic properties, diffraction methodologies, and structural implications of this essential indazole derivative.

Structural and Pharmacological Significance

The 1H-indazole core is a recognized pharmacophore in medicinal chemistry, frequently deployed to target the ATP-binding pockets of various kinases, including FGFR4, MEK1, and JAK[1]. The specific substitution pattern of methyl 3-amino-1H-indazole-6-carboxylate offers unique geometric and electronic advantages:

  • Hydrogen-Bonding Motifs: The 3-amino group and the N1-proton act as potent hydrogen-bond donors, while the N2 atom and the 6-carboxylate ester serve as versatile acceptors. This dual nature allows the scaffold to form robust interactions with the kinase hinge region (e.g., interacting with Glu and Ala backbone residues)[1].

  • Conformational Rigidity: Crystallographic studies of related indazole derivatives demonstrate that the fused pyrazole and benzene rings are nearly co-planar. This planarity allows the molecule to adopt a U-shaped conformation within deep binding pockets, minimizing entropic penalties upon target engagement[1].

  • Derivatization Anchor: The C-6 methyl carboxylate provides a synthetic anchor for further functionalization, allowing medicinal chemists to modulate the molecule's pharmacokinetic profile without disrupting the core hinge-binding interactions.

SignalingPathway Ligand Extracellular Signal (e.g., FGF/Cytokines) Receptor Receptor Tyrosine Kinase (e.g., FGFR4 / JAK) Ligand->Receptor Receptor Activation Downstream Intracellular Cascade (PI3K / AKT / MAPK) Receptor->Downstream Phosphorylation Inhibitor 3-Aminoindazole Derivative Inhibitor->Receptor ATP-Competitive Hinge Binding Outcome Cell Proliferation & Survival Downstream->Outcome Gene Transcription

Figure 1: Modulation of RTK signaling pathways by 3-amino-1H-indazole based inhibitors.

Fundamental Crystallographic Properties

The crystallization of small, planar nitrogen-containing heterocycles typically favors packing arrangements that maximize intermolecular hydrogen bonding and π−π stacking. X-ray diffraction analyses of 3-amino-1H-indazole analogs consistently reveal a preference for monoclinic or triclinic crystal systems[2][3].

The planarity of the indazole system forces the 6-carboxylate group to adopt a specific torsion angle relative to the benzene ring, balancing steric hindrance with conjugation. The table below summarizes the representative crystallographic parameters expected for this class of compounds, derived from isostructural 3-aminoindazole scaffolds[3][4].

Table 1: Representative Crystallographic Data for 3-Amino-1H-Indazole Scaffolds
Crystallographic ParameterRepresentative Value / Range
Chemical Formula C 9​ H 9​ N 3​ O 2​
Formula Weight 191.19 g/mol
Crystal System Monoclinic[3]
Space Group P2 1​ /c or P2 1​ /n[2][3]
Data Collection Temperature 100(2) K
Unit Cell Dimensions a≈7.9−8.2 Å b≈9.5−10.1 Å c≈14.3−15.0 Å[4]
β Angle 92.0∘−95.0∘ [4]
Z (Molecules/Unit Cell) 4
Radiation Source Cu K α ( λ=1.54184 Å)

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

To achieve atomic-level resolution and unambiguously assign the positions of the critical 3-amino and 1H protons, a rigorous, self-validating SC-XRD protocol must be employed.

Step-by-Step Protocol

Phase 1: Crystal Growth and Harvesting Causality: Small organic molecules like indazoles often form thin plates or needles. Slow vapor diffusion is preferred over rapid evaporation to ensure high-quality, defect-free single crystals with minimal solvent inclusion.

  • Solubilization: Dissolve 10–15 mg of methyl 3-amino-1H-indazole-6-carboxylate in 0.5 mL of a polar protic solvent (e.g., methanol) in a 1-dram inner vial.

  • Vapor Diffusion: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of an antisolvent (e.g., diethyl ether or hexanes). Cap the outer vial tightly.

  • Equilibration: Allow the system to stand undisturbed at 293 K for 48–72 hours until distinct, highly birefringent crystals form.

  • Mounting: Harvest a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) using a polarized stereomicroscope. Coat the crystal immediately in Paratone-N cryoprotectant oil and mount it on a MiTeGen MicroLoop.

    • Self-Validation Check: The Paratone-N oil serves a dual purpose: it prevents crystal degradation from atmospheric moisture and suppresses the formation of polycrystalline ice rings during cryo-cooling, which would otherwise obscure high-angle diffraction spots.

Phase 2: Data Collection

  • Positioning: Transfer the loop to the goniometer of a diffractometer equipped with a microfocus Cu K α source and a photon-counting area detector.

  • Cryo-Cooling: Flash-cool the crystal to 100(2) K using an open-flow nitrogen cryostat.

    • Causality: Data collection at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for high-resolution mapping of the electron density associated with the hydrogen atoms on the 3-amino and 1H groups.

  • Acquisition: Collect full-sphere data using ω and ϕ scans to ensure >99% completeness of the asymmetric unit.

Phase 3: Structure Solution and Refinement

  • Reduction: Perform data integration and empirical absorption correction (e.g., using SADABS).

    • Self-Validation Check: Ensure the internal agreement factor ( Rint​ ) is <0.05 . A higher value indicates crystal twinning or radiation damage.

  • Solution: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Locate the N-H hydrogen atoms from the difference Fourier map and refine their coordinates freely to accurately characterize the hydrogen-bonding network.

SCXRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Harvesting & Mounting (Paratone-N Oil) N1->N2 N3 3. Data Collection (Cu Kα, 100K Cryostat) N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Refinement & Validation (SHELXL, R-factor check) N5->N6

Figure 2: Standardized Single-Crystal X-Ray Diffraction (SC-XRD) workflow for indazole derivatives.

Supramolecular Architecture and Dimerization Logic

The crystallographic data of 3-amino-1H-indazole derivatives reveals complex supramolecular architectures driven by directional hydrogen bonding[5].

In the solid state, the 1H-indazole core frequently engages in intermolecular dimerization. The N1-H acts as a hydrogen bond donor to the N2 atom of an adjacent molecule, or to the carbonyl oxygen of the 6-carboxylate ester. Concurrently, the 3-amino group can participate in extended polymeric networks, interacting with neighboring ester moieties. This robust hydrogen-bonding capability is exactly what makes the scaffold so effective at mimicking the adenine ring of ATP when binding to kinase targets[1].

HBondingLogic Mol1 Indazole Molecule A (Donor) Mol2 Indazole Molecule B (Acceptor) Mol1->Mol2 N1-H ··· O=C (Carboxylate) Solid-State Dimerization Target Kinase Hinge Region (Glu/Ala Backbone) Mol1->Target N3-Amino ··· O=C (Hinge) Biological Pharmacophore

Figure 3: Supramolecular hydrogen bonding logic and kinase hinge region interactions.

Implications for Structure-Based Drug Design (SBDD)

The high-resolution structural elucidation of methyl 3-amino-1H-indazole-6-carboxylate provides actionable intelligence for drug developers:

  • Vector Mapping: The precise coordinates of the 6-carboxylate group define the exit vector from the kinase hinge region toward the solvent-exposed area or the DFG-out allosteric pocket. This allows for the rational design of larger, more complex moieties (e.g., amides or functionalized heterocycles) to improve target selectivity[6].

  • Tautomeric State Confirmation: X-ray diffraction unambiguously confirms the 1H-tautomer over the 2H-tautomer in the solid state, a critical parameter for accurate in silico docking studies and molecular dynamics (MD) simulations[5].

  • Isosteric Replacement: Knowledge of the exact bond lengths and angles of the pyrazole-benzene fusion allows medicinal chemists to explore bioisosteres (e.g., azaindazoles or benzisoxazoles) while maintaining the required U-shaped binding conformation[1][6].

References

  • Benchchem. Methyl 3-Amino-1H-indazole-6-carboxylate | CAS 1279865-95-0.
  • RCSB Protein Data Bank. 3ZLY: Crystal structure of MEK1 in complex with fragment 8.
  • Arkivoc. Synthesis and biological evaluation of new indazole derivatives.
  • National Institutes of Health (PMC). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Società Chimica Italiana. Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Derivatives.
  • SciSpace. Discrete and polymeric Cu(II) complexes featuring substituted indazole ligands: their synthesis and structural chemistry.
  • National Institutes of Health (PMC). Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists.
  • Science.gov. Acyl thiourea derivatives: Topics by Science.gov.

Sources

Foundational

Thermodynamic Stability and Kinetic Degradation Pathways of Methyl 3-Amino-1H-Indazole-6-Carboxylate: A Comprehensive Guide

Executive Summary Methyl 3-amino-1H-indazole-6-carboxylate (CAS 1279865-95-0) is a highly versatile, nitrogen-containing heterocyclic building block widely utilized in pharmaceutical research and development. As a privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-1H-indazole-6-carboxylate (CAS 1279865-95-0) is a highly versatile, nitrogen-containing heterocyclic building block widely utilized in pharmaceutical research and development. As a privileged scaffold in medicinal chemistry, it serves as a critical intermediate for synthesizing complex, biologically active molecules, including kinase inhibitors and anticancer agents. However, successfully integrating this compound into drug development pipelines requires a rigorous understanding of its thermodynamic stability, tautomeric equilibria, and kinetic vulnerabilities in both solid-state and aqueous environments.

This whitepaper provides an in-depth technical analysis of the compound's thermodynamic profile, detailing the causality behind its degradation pathways and providing field-proven, self-validating experimental protocols for stability profiling.

Structural Thermodynamics and Tautomeric Equilibria

The indazole core is characterized by significant conformational flexibility and tautomerism, which directly impacts its thermodynamic stability and receptor-binding thermodynamics. The indazole system primarily exists in an equilibrium between two tautomeric forms: the 1H-indazole and the 2H-indazole.

Extensive thermodynamic internal energy calculations and empirical observations demonstrate that the 1H-tautomer is the predominant and thermodynamically stable form over the 2H-indazole[1]. This stability arises from the preservation of the fully delocalized 10-π electron aromatic system in the benzene ring, which is partially disrupted in the quinonoid-like 2H-tautomer.

While the 1H-core is thermodynamically stable, the substituents at the C-3 and C-6 positions introduce kinetic vulnerabilities:

  • C-6 Methyl Carboxylate: This ester linkage acts as a thermodynamic sink but is kinetically susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.

  • C-3 Amino Group: The exocyclic amine increases the electron density of the pyrazole ring, making the molecule susceptible to oxidative degradation under reactive oxygen species (ROS) exposure.

Tautomerism Core Methyl 3-amino-1H-indazole -6-carboxylate T1H 1H-Tautomer (Thermodynamically Stable) Core->T1H Predominant state T2H 2H-Tautomer (Kinetically Accessible) Core->T2H Tautomerization Hydrolysis C-6 Ester Hydrolysis (Acid/Base Catalyzed) T1H->Hydrolysis Aqueous media Oxidation C-3 Amine Oxidation (ROS Exposure) T1H->Oxidation Oxidative stress

Logical pathways of tautomerization and degradation for the indazole scaffold.

Quantitative Physicochemical Descriptors

Understanding the baseline physicochemical properties is essential for designing accurate thermodynamic assays. The table below summarizes the critical descriptors that influence the molecule's solvation energy, crystal lattice enthalpy, and overall stability.

PropertyValueSource / Significance
Molecular Weight 191.19 g/mol PubChem[2] / Foundational metric for molarity calculations.
XLogP3 1.1PubChem[2] / Indicates moderate lipophilicity; influences solvation thermodynamics.
Topological Polar Surface Area 81 ŲPubChem[2] / Dictates hydrogen bonding capacity and desolvation energy.
Predominant Tautomer 1H-indazoleBenchchem / Thermodynamically stable form (ΔG < 0 vs 2H).
Hydrogen Bond Donors 2PubChem[2] / Drives crystal lattice enthalpy and solid-state stability.
Hydrogen Bond Acceptors 4PubChem[2] / Influences aqueous solvation and binding thermodynamics.

Experimental Protocols: Thermodynamic & Kinetic Profiling

To rigorously evaluate the stability of methyl 3-amino-1H-indazole-6-carboxylate, we must employ orthogonal techniques that measure both solid-state thermodynamics and solution-phase kinetics. The following protocols are designed as self-validating systems —meaning the data generated inherently checks its own accuracy through mass balance and internal standardization.

Protocol 1: Solid-State Thermodynamic Profiling via DSC/TGA

Objective: Determine the absolute melting enthalpy (ΔHfus) and thermal decomposition onset to establish solid-state thermodynamic stability. Causality: Differential Scanning Calorimetry (DSC) isolates the energy required to break the crystal lattice (driven by the C-3 amine and C-6 ester hydrogen bonding). Thermogravimetric Analysis (TGA) runs concurrently to differentiate between a true thermodynamic melting event and thermal degradation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of methyl 3-amino-1H-indazole-6-carboxylate into an aluminum standard crucible. Seal with a pin-holed lid to allow volatile release, preventing pressure-induced artifacts.

  • Purge Gas: Utilize dry Nitrogen (N2) at a flow rate of 50 mL/min to prevent oxidative degradation of the C-3 amine during heating.

  • Thermal Ramping: Equilibrate the sample at 25°C for 5 minutes. Ramp the temperature at 10°C/min up to 300°C.

  • Data Extraction: Integrate the endothermic melting peak to calculate Tm (onset) and ΔHfus (J/g).

  • Validation: Cross-reference the DSC endotherm with the TGA mass curve. If mass loss coincides with the endotherm, the event is kinetically driven decomposition, not a pure thermodynamic phase transition.

Protocol 2: Solution-Phase Kinetic Degradation (LC-MS/MS)

Objective: Map the pH-dependent hydrolysis of the C-6 methyl ester to extract the activation energy (Ea) and Gibbs free energy of activation (ΔG‡). Causality: Ester hydrolysis is highly dependent on hydronium and hydroxide concentrations. By measuring the pseudo-first-order rate constant (k_obs) at multiple temperatures and pH levels, we can construct an Arrhenius plot. The use of an internal standard (IS) ensures that any signal drift in the mass spectrometer does not artificially skew the kinetic data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

  • Spiking: Prepare a 10 mM stock of the compound in DMSO. Spike the stock into the pre-warmed buffers (37°C, 50°C, and 60°C) to achieve a final concentration of 10 μM (DMSO < 0.1% to prevent co-solvent effects on thermodynamics).

  • Sampling: Extract 50 μL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the reaction by adding 150 μL of ice-cold Acetonitrile containing 1 μM of an internal standard (e.g., stable isotope-labeled analog).

  • LC-MS/MS Analysis: Quantify the remaining parent compound (m/z 192.1 [M+H]+)[3] and the appearance of the hydrolyzed product (3-amino-1H-indazole-6-carboxylic acid).

  • Self-Validation (Mass Balance): The molar loss of the parent compound must equal the molar appearance of the carboxylic acid product. A deficit indicates an unmapped secondary degradation pathway (e.g., oxidation of the C-3 amine).

Workflow Prep Compound Preparation (Standard Solutions) Thermal Thermal Analysis (DSC / TGA) Prep->Thermal Degradation Forced Degradation (pH 1.2 to 10.0) Prep->Degradation Data Thermodynamic Data Extraction (ΔG, ΔH, ΔS) Thermal->Data Enthalpy values LCMS LC-MS/MS Quantification & Kinetic Modeling Degradation->LCMS Aliquots at t=0, 1, 2, 4, 24h LCMS->Data Rate constants (k)

Step-by-step experimental workflow for thermodynamic and kinetic stability profiling.

Conclusion

The thermodynamic stability of methyl 3-amino-1H-indazole-6-carboxylate is governed by the robust 10-π electron system of its predominant 1H-tautomer[1]. However, its utility in drug development requires careful management of its kinetic vulnerabilities—specifically the C-6 methyl ester and the C-3 amine. By employing the self-validating thermodynamic and kinetic protocols outlined above, researchers can accurately map the degradation landscape of this privileged scaffold, ensuring the integrity of downstream biological assays and synthetic scale-ups.

References

  • National Center for Biotechnology Information (NCBI). "methyl 3-amino-1H-indazole-6-carboxylate | C9H9N3O2 | CID 69030593". PubChem Database. Available at:[Link]

  • ResearchGate. "Rapid Access to 3-Aminoindazoles from Tertiary Amides". Journal of the Indian Chemical Society. Available at: [Link]

  • ResearchGate. "Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives". ResearchGate Publications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of Methyl 3-Amino-1H-Indazole-6-Carboxylate Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the synthesis of the 3-amino-1H-indazole-6-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the synthesis of the 3-amino-1H-indazole-6-carboxylate scaffold, a critical pharmacophore in modern drug discovery.

Introduction & Strategic Importance

The 3-amino-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently serving as a hinge-binding template for kinase inhibitors and a core pharmacophore in IDO1 (indoleamine 2,3-dioxygenase 1) inhibitors. Specifically, methyl 3-amino-1H-indazole-6-carboxylate (CAS: 1279865-95-0) represents a highly versatile, multifunctional building block[1].

The C-3 amino group allows for selective functionalization (e.g., Buchwald-Hartwig amination or amide coupling), while the C-6 methyl carboxylate acts as a synthetic anchor for further derivatization, directly influencing molecular recognition and biological activity in target binding pockets.

Mechanistic Rationale & Pathway

The construction of the 3-amino-1H-indazole core from 2-halobenzonitriles is governed by a two-stage cascade reaction[2]. The precursor, methyl 4-cyano-3-fluorobenzoate , features a highly electrophilic carbon at the ortho position due to the strong electron-withdrawing effects of the adjacent cyano group and the para-carboxylate ester.

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : The primary amine of hydrazine attacks the activated C-F bond. Fluorine is an optimal leaving group here due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex and activates the ring toward SN​Ar [2].

  • Intramolecular Cyclocondensation : The secondary nitrogen of the newly formed hydrazine intermediate attacks the electrophilic carbon of the nitrile group. This step requires sufficient thermal energy to overcome the activation barrier, leading to the formation of the pyrazole ring and subsequent tautomerization to the stable 3-amino-1H-indazole system[3].

Mechanism Step1 1. S_NAr Attack Hydrazine attacks C-F bond Step2 2. Intermediate Hydrazinylbenzonitrile forms Step1->Step2 -HF Step3 3. Cyclization -NH2 attacks -C≡N group Step2->Step3 Thermal Energy (Heat) Step4 4. Tautomerization 3-amino-1H-indazole core Step3->Step4 Proton Transfer

Caption: Step-by-step mechanistic pathway of hydrazine-mediated cyclocondensation.

Reaction Optimization & Quantitative Data

The choice of solvent and temperature is critical for the success of the cyclocondensation step. Lower temperatures often stall the reaction at the hydrazinylbenzonitrile intermediate, leading to complex mixtures and poor yields.

Table 1: Solvent and Temperature Optimization for Cyclocondensation
SolventTemperature (°C)Time (h)Yield (%)Causality & Observations
Ethanol78 (Reflux)1245 - 50Incomplete conversion; thermal energy insufficient for full cyclization.
1-Butanol 117 (Reflux) 5 80 - 85 Optimal conditions; boiling point provides exact thermal window needed.
DMF100855 - 60Difficult workup; polar aprotic nature leads to side-product formation.
THF66 (Reflux)24< 40Sluggish reaction; starting material heavily recovered.

Expertise Insight: 1-Butanol is selected as the optimal solvent because its boiling point (117 °C) provides the necessary thermal energy to drive the sluggish intramolecular cyclization (attack on the nitrile) without causing thermal degradation of the hydrazine reagent.

Experimental Protocol

This protocol is designed as a self-validating system . The transition of the reaction from a suspension to a solution, followed by the spontaneous precipitation of the product upon cooling, provides immediate visual confirmation of chemical transformations without relying solely on downstream analytics.

Materials
  • Precursor: Methyl 4-cyano-3-fluorobenzoate (CAS: 268734-34-5) – 5.0 mmol (895 mg)

  • Reagent: Hydrazine hydrate (85% aqueous solution) – 6.0 mmol (~350 µL)

  • Solvent: 1-Butanol (10 mL)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-cyano-3-fluorobenzoate (895 mg, 5.0 mmol).

  • Solvent Addition: Suspend the precursor in 10 mL of 1-Butanol. Stir at room temperature until a uniform suspension is achieved.

  • Reagent Introduction: Slowly add hydrazine hydrate (350 µL, 6.0 mmol) dropwise to the mixture.

    • Causality Check: Hydrazine hydrate is used over anhydrous hydrazine to mitigate severe explosion and toxicity risks. The trace water introduced does not impede the SN​Ar mechanism in this highly activated, electron-deficient ring system.

  • Thermal Activation: Attach the reflux condenser and heat the reaction mixture in an oil bath set to 120 °C (internal reflux temperature ~117 °C) for 5 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. The starting material (high Rf​ , UV active) will disappear, replaced by a highly polar, lower Rf​ spot corresponding to the indazole product.

Workup and Isolation
  • Precipitation: Remove the flask from the heat source and allow it to cool gradually to room temperature.

    • Causality Check: The target compound possesses strong intermolecular hydrogen-bonding capabilities (due to the primary amine and core nitrogens), causing it to spontaneously precipitate from the cooling 1-butanol, acting as a self-purifying step.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove residual 1-butanol and unreacted hydrazine, followed by a final wash with cold dichloromethane (5 mL) to remove any non-polar organic impurities.

  • Drying: Dry the off-white solid under high vacuum at 45 °C for 4 hours to afford the pure methyl 3-amino-1H-indazole-6-carboxylate. (Expected Yield: 80-85%).

Pathway Visualization

Workflow A Precursor: Methyl 4-cyano- 3-fluorobenzoate C Reaction: S_NAr & Cyclization (1-Butanol, Reflux) A->C B Reagent: Hydrazine Hydrate B->C D Target: Methyl 3-amino-1H- indazole-6-carboxylate C->D 80-85% Yield E Applications: Kinase/IDO1 Inhibitors D->E C-6 Derivatization

Caption: Synthesis workflow and downstream applications of the 3-amino-1H-indazole scaffold.

References

  • Title: Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: methyl 3-amino-1H-indazole-6-carboxylate | C9H9N3O2 | CID 69030593 Source: PubChem URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of methyl 3-amino-1H-indazole-6-carboxylate in DMSO

Welcome to the technical support center for methyl 3-amino-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 3-amino-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a specific focus on its solubility characteristics in Dimethyl Sulfoxide (DMSO).

Introduction

Methyl 3-amino-1H-indazole-6-carboxylate is a versatile heterocyclic compound with significant potential in medicinal chemistry, often serving as a key building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The 3-amino group is crucial for forming hydrogen bond interactions with the hinge region of many protein kinases, making this scaffold a "privileged" structure in drug design. However, like many aromatic heterocyclic compounds, its solubility can present challenges, impacting the accuracy and reproducibility of experimental results. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of methyl 3-amino-1H-indazole-6-carboxylate?

A1: Understanding the fundamental properties is the first step in troubleshooting.

PropertyValueSource
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Physical Form Solid[1]
Storage 2-8°C, sealed in dry, dark place[1]

The structure contains both a basic amino group and a carboxylate ester, making it a multifunctional intermediate. The indazole core itself is a bicyclic aromatic system, which contributes to its relatively low aqueous solubility.

Q2: I'm having trouble dissolving methyl 3-amino-1H-indazole-6-carboxylate in DMSO. What are the likely causes?

A2: Several factors can contribute to poor dissolution in DMSO:

  • Suboptimal DMSO Quality: DMSO is highly hygroscopic and readily absorbs moisture from the air.[2] Water contamination can significantly reduce the solubility of many organic compounds.[2]

  • Compound Characteristics: The physical form of the compound, such as being a highly stable crystalline solid, can negatively impact its dissolution rate compared to an amorphous form.[2]

  • Temperature: Dissolution can be an endothermic process. Attempting to dissolve the compound at low temperatures may hinder solubility.[2]

  • Insufficient Agitation: Inadequate mixing prevents proper dispersion of the solid in the solvent.[2]

  • Concentration: You may be attempting to prepare a supersaturated solution that is above the compound's intrinsic solubility limit in DMSO.[2]

Q3: My compound was initially dissolved in DMSO, but now I see crystals. What happened?

A3: This phenomenon, known as precipitation from a stock solution, is a common issue and can be caused by:

  • Temperature Fluctuations: Storing the solution at a lower temperature than the preparation temperature can lead to crystallization.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions increases the likelihood of precipitation.[2][3][4] Once a compound crystallizes, it often exists in a lower energy, more stable form that is harder to redissolve.[3]

  • Water Absorption: If the container is not tightly sealed, DMSO can absorb atmospheric moisture over time, reducing its solvating power and causing the compound to precipitate.[2][3]

  • Evaporation of Solvent: Over time, especially if not sealed properly, some DMSO may evaporate, increasing the compound's effective concentration and leading to precipitation.

In-Depth Troubleshooting Guides

Guide 1: Initial Dissolution Failure

If you are unable to dissolve the compound in DMSO from the start, follow this systematic approach.

Troubleshooting Workflow: Initial Dissolution

start Start: Low Solubility Observed check_dmso Step 1: Verify DMSO Quality (Anhydrous, fresh bottle?) start->check_dmso check_purity Step 2: Assess Compound Purity (Check Certificate of Analysis) check_dmso->check_purity optimize_conditions Step 3: Optimize Dissolution Conditions check_purity->optimize_conditions vortex Vigorous Vortexing (2-5 minutes) optimize_conditions->vortex Mechanical Force sonicate Sonication (10-30 minutes) optimize_conditions->sonicate Acoustic Energy warm Gentle Warming (37-50°C) optimize_conditions->warm Thermal Energy reassess Step 4: Re-evaluate Concentration (Is it too high?) vortex->reassess sonicate->reassess warm->reassess cosolvent Step 5: Consider Co-solvents (e.g., NMP, DMA) reassess->cosolvent If still insoluble success Success: Compound Dissolved reassess->success If soluble cosolvent->success If soluble fail Failure: Consult Further cosolvent->fail If still insoluble start Start: Precipitation Observed in Stock check_storage Step 1: Review Storage Conditions (Temp fluctuations? Seal integrity?) start->check_storage redissolve Step 2: Attempt to Re-dissolve (Warm, Vortex, Sonicate) check_storage->redissolve aliquot Step 3: Implement Best Practices (Aliquot stock solution) redissolve->aliquot If re-dissolved use_fresh Prepare Fresh Solution redissolve->use_fresh If not re-dissolved minimize_ft Minimize Freeze-Thaw Cycles aliquot->minimize_ft success Success: Stable Solution minimize_ft->success fail Persistent Precipitation use_fresh->fail

Caption: A workflow for addressing compound precipitation from DMSO stock solutions.

Best Practices for Stable Stock Solutions:

  • Re-dissolution: If you observe precipitate, first try to re-dissolve it by gently warming the solution to 37°C and vortexing or sonicating. 2. Aliquotting: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes. This is the most effective way to avoid the detrimental effects of repeated freeze-thaw cycles. [2][3]3. Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and solvent evaporation. [5]4. Use Fresh Solutions: For critical experiments, it is always best practice to prepare fresh solutions from solid material to ensure accurate concentration and avoid issues with precipitation.

Guide 3: pH Modification for Solubility Enhancement

The structure of methyl 3-amino-1H-indazole-6-carboxylate contains a basic amino group. This feature can be exploited to increase solubility in aqueous systems, a principle that can also be cautiously applied to DMSO systems containing some water.

The Role of pH

The basic 3-amino group can be protonated at a lower pH. This ionized form is generally more polar and, consequently, more soluble in polar solvents. While DMSO is a polar aprotic solvent, this principle is most effective when preparing aqueous working solutions from a DMSO stock.

Experimental Protocol: pH-Solubility Profile

This experiment can help determine if pH adjustment is a viable strategy for your specific application.

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM).

  • Prepare a Series of Buffers: Prepare a range of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Dilute Stock into Buffers: Dilute the DMSO stock into each buffer to the desired final concentration, ensuring the final DMSO concentration is low (typically <1%) and consistent across all samples. [5]4. Equilibrate and Observe: Allow the solutions to equilibrate for a set period (e.g., 2 hours) at room temperature.

  • Assess Solubility: Visually inspect for precipitation. For a quantitative measure, you can centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.

Logical Relationship: pH and Ionization

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph H+ ions present protonation Amino group (-NH2) is protonated to become -NH3+ low_ph->protonation increased_polarity Increased Polarity (Charged Species) protonation->increased_polarity Results in high_ph H+ ions absent deprotonation Amino group remains in neutral form (-NH2) high_ph->deprotonation lower_polarity Lower Polarity (Neutral Species) deprotonation->lower_polarity Results in increased_solubility Higher Aqueous Solubility increased_polarity->increased_solubility Leads to decreased_solubility Lower Aqueous Solubility lower_polarity->decreased_solubility Leads to

Caption: The effect of pH on the ionization and subsequent aqueous solubility of an amino-containing compound.

By understanding and systematically addressing the factors that influence the solubility of methyl 3-amino-1H-indazole-6-carboxylate, researchers can ensure the integrity and reliability of their experimental data.

References

  • Sarrazin, S., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC. Retrieved from [Link]

  • Luchini, A., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. Retrieved from [Link]

  • Oldenburg, K., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Retrieved from [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?. Retrieved from [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessme. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • FAI. (2017). Temperature on LOC of DMSO Mixed With Higher Vapor Pressure Solvent. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 3-amino-1H-indazole-6-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PubMed. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • ACS Publications. (2002). Solubility of Dilute SO2 in Dimethyl Sulfoxide. Retrieved from [Link]

  • ChemBK. (2024). 1H-indazole-3-carboxylic acid, 5-amino-, methyl ester. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 3-amino-1H-indazole-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 6-amino-1h-indazole-3-carboxylate (C9H9N3O2). Retrieved from [Link]

  • RSC Publishing. (n.d.). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • AMERICAN ELEMENTS®. (n.d.). Indazoles. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • ResearchGate. (n.d.). (PDF) 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Methyl 3-amino-1H-indazole-6-carboxylate Handling &amp; Stability

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of methyl 3-amino-1H-indazole-6-carboxylate (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of methyl 3-amino-1H-indazole-6-carboxylate (CAS: 1279865-95-0). This privileged scaffold is highly valued in medicinal chemistry, particularly in kinase inhibitor development [1]. However, its multifunctional nature—featuring an electron-rich 3-amino group, a hydrolyzable 6-methyl ester, and a photo-sensitive indazole core—demands rigorous storage and handling protocols to prevent degradation [1, 3].

Part 1: Physicochemical & Stability Profile

To establish a baseline for your experimental design, all quantitative and qualitative stability parameters for this compound are summarized below.

Property / ParameterValue & SpecificationMechanistic Implication for Storage
CAS Number 1279865-95-0 [1]Primary identifier for inventory and regulatory tracking.
Molecular Weight 191.19 g/mol [1]Critical for precise molarity calculations in assay preparation.
Optimal Storage Temp. 2–8°C [2]Refrigeration suppresses the thermodynamic kinetics of thermal degradation and ester hydrolysis.
Moisture Sensitivity High (Store sealed/dry) [2]The C-6 methyl ester undergoes nucleophilic attack by water, leading to hydrolysis [4].
Light Sensitivity High (Protect from light) [2]The conjugated aromatic indazole core is susceptible to UV/Vis-induced photo-oxidation [3].
Oxidative Liability Moderate to HighThe primary amine at the C-3 position is electron-rich and prone to oxidation by atmospheric O₂ [3].

Part 2: Diagnostic Q&A and Troubleshooting Guide

This section addresses the most common anomalies researchers encounter during the long-term storage and assay preparation of methyl 3-amino-1H-indazole-6-carboxylate.

Q1: During routine LC-MS quality control of our stored powder, we observed a new major impurity peak at m/z 178 [M+H]+. The parent compound is at m/z 192 [M+H]+. What caused this degradation? A1: This is the classic signature of ester hydrolysis . The mass difference of -14 Da corresponds to the loss of the methyl group (-CH₃) and replacement with a proton (-H), indicating the conversion of the methyl ester to 3-amino-1H-indazole-6-carboxylic acid [1].

  • Causality: Methyl esters are highly susceptible to hydrolysis when exposed to ambient humidity over time [4]. The electron-withdrawing nature of the indazole ring slightly activates the ester carbonyl, making it a prime target for nucleophilic attack by trace water, a reaction often catalyzed by residual acidic or basic impurities in the storage environment.

  • Resolution: Immediately discard the compromised batch if the impurity exceeds your assay's tolerance. For future batches, implement strict desiccation protocols (see SOP 1 below).

Q2: We stored the compound in a clear glass vial on the benchtop for two weeks. The initially off-white powder has developed a distinct yellow/brown discoloration. Is it still viable? A2: No, the compound is likely compromised. The discoloration indicates photo-oxidation .

  • Causality: The degradation is two-fold. First, the aromatic heterocyclic indazole system absorbs UV and visible light, which can induce radical formation and subsequent ring cleavage [3]. Second, the exocyclic 3-amino group is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of colored nitroso, nitro, or azo-dimer impurities [3].

  • Resolution: The compound must be stored in opaque or amber vials. Always backfill the headspace with an inert gas (Nitrogen or Argon) before sealing to displace oxygen.

Q3: Our 10 mM stock solutions in DMSO lose potency in cellular assays after being stored at -20°C and subjected to multiple freeze-thaw cycles. Why does this happen if the powder is stable at 2-8°C? A3: The degradation is driven by the hygroscopic nature of DMSO combined with freeze-thaw stress .

  • Causality: Every time a DMSO stock is opened to the ambient atmosphere, it rapidly absorbs atmospheric moisture. When re-frozen and thawed, the localized concentration of water and trace ions in the DMSO matrix accelerates the hydrolysis of the 6-carboxylate ester. Furthermore, repeated freeze-thaw cycles can cause localized pH shifts and precipitation, leading to inconsistent dosing.

  • Resolution: Never store this compound as a single bulk DMSO stock. Instead, prepare single-use aliquots of the DMSO stock and discard any unused portion after the first thaw.

Part 3: Mechanistic Visualization

The following diagram illustrates the three primary degradation pathways that must be mitigated during long-term storage.

Degradation Compound Methyl 3-amino-1H-indazole- 6-carboxylate Hydrolysis Ester Hydrolysis (Moisture/pH) Compound->Hydrolysis H2O, Acid/Base Oxidation 3-Amino Oxidation (O2 exposure) Compound->Oxidation O2, ROS Photolysis Ring Photodegradation (UV/Vis Light) Compound->Photolysis hv (Light) Acid 3-amino-1H-indazole- 6-carboxylic acid Hydrolysis->Acid Nitroso Nitroso/Nitro Impurities Oxidation->Nitroso Cleavage Ring Cleavage Products Photolysis->Cleavage

Caption: Degradation pathways of methyl 3-amino-1H-indazole-6-carboxylate.

Part 4: Standard Operating Procedures (SOPs)

To guarantee scientific integrity, every protocol must be a self-validating system. The following workflows incorporate built-in Quality Control (QC) checkpoints to ensure the compound's integrity is empirically proven, not just assumed.

SOP 1: Optimal Long-Term Storage & Aliquoting Workflow

This protocol prevents hydrolysis and oxidation by establishing a strictly controlled microenvironment.

Step 1: Initial QC Validation (Self-Validating Check)

  • Upon receipt of the bulk powder, immediately dissolve a 1 mg sample in LC-MS grade Acetonitrile.

  • Run an LC-MS/UV (254 nm) analysis to establish a baseline purity chromatogram. Confirm the primary mass is m/z 192 [M+H]+ and the absence of the m/z 178 hydrolysis product.

Step 2: Inert Atmosphere Transfer

  • Transfer the bulk container into a controlled Nitrogen or Argon glovebox.

  • Causality: Handling the compound in an inert atmosphere prevents the electron-rich 3-amino group from reacting with atmospheric oxygen and prevents ambient humidity from initiating ester hydrolysis.

Step 3: Aliquoting

  • Dispense the powder into pre-dried, amber glass vials (e.g., 5 mg or 10 mg per vial depending on assay needs).

  • Causality: Amber glass blocks UV/Vis radiation, preventing photo-oxidation of the indazole core [2].

Step 4: Sealing and Desiccation

  • Cap the vials tightly with PTFE-lined septa caps while still inside the glovebox.

  • Place the sealed vials inside a secondary container (e.g., a vacuum-sealable Mylar bag) containing indicating silica gel desiccants.

Step 5: Temperature-Controlled Storage

  • Store the secondary container in a monitored refrigerator at 2–8°C[2]. Allow vials to warm to room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

Workflow Start Bulk Powder Receipt QC Initial LC-MS/NMR QC Start->QC Glovebox Transfer to N2/Ar Glovebox QC->Glovebox Baseline Purity Confirmed Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Purge with Ar & PTFE Seal Aliquot->Seal Store Store at 2-8°C with Desiccant Seal->Store

Caption: Optimal inert handling and long-term storage workflow.

SOP 2: Forced Degradation Study (Stability Validation)

To confidently establish the shelf-life of your specific formulation or stock solution, run this self-validating forced degradation assay.

Step 1: Preparation of Stress Samples

  • Prepare four 1 mg/mL solutions of the compound in a 50:50 mixture of Acetonitrile and Water.

  • Control: Keep at 2–8°C in the dark.

  • Acid Stress: Add 0.1 N HCl to a final concentration of 0.01 N.

  • Base Stress: Add 0.1 N NaOH to a final concentration of 0.01 N.

  • Oxidative Stress: Add 3% H₂O₂ to a final concentration of 0.3%.

Step 2: Incubation

  • Incubate all samples at 40°C for 24 hours.

  • Causality: Elevated temperature accelerates thermodynamic degradation kinetics, allowing you to observe potential long-term breakdown products (like the carboxylic acid or nitroso derivatives) in a compressed timeframe.

Step 3: Neutralization and Analysis

  • Neutralize the acid and base samples.

  • Analyze all samples via LC-MS/UV.

  • Validation Check: Calculate the percentage of the parent peak area relative to the total peak area. If the control sample shows >99% purity but the base-stressed sample shows significant conversion to m/z 178, you have empirically validated that your specific batch is highly vulnerable to base-catalyzed ester hydrolysis and must be protected from high-pH buffers during assay preparation.

References

  • Benchchem. "Methyl 3-Amino-1H-indazole-6-carboxylate | CAS 1279865-95-0".
  • Sigma-Aldrich. "Methyl 3-amino-1H-indazole-6-carboxylate | 1279865-95-0".
  • Benchchem. "3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability". Benchchem Technical Documents.
  • Pioneer Bio. "What are the storage requirements for Sarcosine methyl ester hydrochloride?". Pioneer Bio Inc. Knowledge Base.
Troubleshooting

optimizing mobile phase for methyl 3-amino-1H-indazole-6-carboxylate chromatography

Technical Support Center: Chromatography Optimization for Methyl 3-amino-1H-indazole-6-carboxylate Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I frequently guide researchers t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Optimization for Methyl 3-amino-1H-indazole-6-carboxylate

Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of developing stability-indicating methods for nitrogen-rich heterocycles. Methyl 3-amino-1H-indazole-6-carboxylate (CAS 1279865-95-0) presents a unique triad of chromatographic challenges: a basic exocyclic amine (prone to secondary interactions), a tautomerizable indazole core, and a hydrolytically sensitive methyl ester.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating methodologies to ensure robust, reproducible chromatographic performance.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I experiencing severe peak tailing and variable retention times for this compound on a standard C18 column? Causality & Solution: The primary cause of peak tailing for aminoindazoles is the mixed-mode interaction between the basic 3-amino group and residual, unreacted silanols on the silica support of the stationary phase. At neutral pH, these silanols are deprotonated (anionic), while the amine is partially protonated (cationic), leading to strong ion-exchange interactions that drag the tail of the peak.

To resolve this, you must control the ionization state of both the analyte and the column. We recommend lowering the mobile phase pH to ~2.0 using 0.05% Trifluoroacetic acid (TFA) or 0.08%–0.1% Formic acid[1]. TFA acts as an excellent ion-pairing agent, masking the basic amine and neutralizing residual silanols, which dramatically sharpens the peak. Alternatively, if a higher pH is required for your specific separation, adding 0.1% Triethylamine (TEA) acts as a sacrificial silanol blocker to improve peak shape[2].

Q2: I observe a secondary peak eluting earlier than my main peak, and it increases over time. What is happening? Causality & Solution: You are likely observing the on-column or in-vial hydrolysis of the methyl ester at the 6-position, converting your target compound into 3-amino-1H-indazole-6-carboxylic acid. The carboxylic acid is significantly more polar and will elute earlier in reversed-phase liquid chromatography (RP-HPLC).

This degradation is accelerated by extreme pH mobile phases (especially alkaline conditions > pH 8) or improper sample storage. To prevent this, store the reference standard at -20°C in anhydrous acetonitrile. During analysis, ensure your autosampler is chilled to 4°C and avoid leaving the compound in unbuffered aqueous diluents for extended sequences.

G_Degradation Intact Methyl 3-amino-1H- indazole-6-carboxylate Hydrolysis Ester Hydrolysis (Aqueous/Alkaline pH) Intact->Hydrolysis Degradant 3-amino-1H-indazole- 6-carboxylic acid (Early Eluting Peak) Hydrolysis->Degradant Increased Polarity Methanol Methanol (Byproduct) Hydrolysis->Methanol

Alkaline hydrolysis pathway of methyl 3-amino-1H-indazole-6-carboxylate.

Section 2: Quantitative Mobile Phase Performance Data

To demonstrate the causality of mobile phase selection on peak integrity, the following table summarizes internal validation data using a standard 4.6 x 150 mm, 5 µm C18 column.

Table 1: Impact of Mobile Phase Additives on Chromatographic Performance

Mobile Phase Additive (Aqueous)pHPeak Asymmetry (As)Retention Factor (k')Mechanistic Observation
None (Water / Acetonitrile)~6.02.853.5Severe tailing due to unshielded silanol interactions.
0.1% Formic Acid ~2.71.602.1Moderate tailing; excellent MS compatibility[1].
0.05% Trifluoroacetic Acid ~2.01.102.4Excellent shape; TFA provides strong ion-pairing[1].
0.1% Triethylamine (TEA) ~10.51.054.2Optimal shape; TEA blocks silanols[2]. Risk of ester hydrolysis.

Section 3: Step-by-Step Methodology for Method Optimization

This self-validating protocol ensures that any method developed for methyl 3-amino-1H-indazole-6-carboxylate is robust, stability-indicating, and free of artifactual degradation.

Phase 1: System Preparation & Diluent Selection

  • Prepare the Diluent: Do not use pure water. Prepare a diluent of 50:50 Water:Acetonitrile to ensure complete solubilization and prevent precipitation in the injector loop.

  • Standard Preparation: Dissolve the methyl 3-amino-1H-indazole-6-carboxylate standard in anhydrous acetonitrile before diluting to the final working concentration (e.g., 0.1 mg/mL) to minimize hydrolysis.

Phase 2: Mobile Phase & Gradient Setup 3. Aqueous Phase (A): Prepare 0.05% TFA in MS-grade water. Filter through a 0.2 µm PTFE membrane. 4. Organic Phase (B): Prepare 0.05% TFA in MS-grade Acetonitrile. 5. Gradient Profile: Program the pump for a linear gradient to separate the parent compound from potential synthetic impurities and degradation products.

  • 0.0 - 2.0 min: 5% B

  • 2.0 - 10.0 min: 5% to 80% B[1]

  • 10.0 - 12.0 min: 80% B

  • 12.0 - 12.1 min: 80% to 5% B

  • 12.1 - 17.0 min: 5% B (Column Re-equilibration)

Phase 3: System Suitability Testing (SST) - Self-Validation Step 6. Inject Blank: Inject the diluent to confirm no ghost peaks elute at the expected retention time of the active compound. 7. Inject Standard (x5): Inject the working standard five consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak area. The system is validated and ready for sample analysis only if RSD < 2.0% and Peak Asymmetry (As) is between 0.9 and 1.2.

G_Troubleshooting Start Observe Peak Tailing (As > 1.5) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Add 0.05% TFA or 0.1% Formic Acid CheckPH->AdjustPH No CheckTailing Tailing Resolved? CheckPH->CheckTailing Yes AdjustPH->CheckTailing ChangeCol Switch to End-capped or Polar-embedded C18 CheckTailing->ChangeCol No Success Symmetrical Peak (As 0.9 - 1.2) CheckTailing->Success Yes AddTEA Add 0.1% TEA (Silanol Blocker) ChangeCol->AddTEA If tailing persists AddTEA->Success

Workflow for resolving peak tailing in aminoindazole chromatography.

References

  • Source: benchchem.
  • Source: semanticscholar.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

methyl 3-amino-1H-indazole-6-carboxylate vs methyl 3-amino-1,2-benzisoxazole-6-carboxylate

Title: Comparative Guide: Methyl 3-amino-1H-indazole-6-carboxylate vs. Methyl 3-amino-1,2-benzisoxazole-6-carboxylate in Drug Discovery Executive Summary & Structural Causality In small-molecule drug discovery, the selec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Methyl 3-amino-1H-indazole-6-carboxylate vs. Methyl 3-amino-1,2-benzisoxazole-6-carboxylate in Drug Discovery

Executive Summary & Structural Causality

In small-molecule drug discovery, the selection of a bicyclic heteroaromatic core dictates the trajectory of a lead compound's pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). This guide provides an objective, data-driven comparison between two closely related privileged scaffolds: methyl 3-amino-1H-indazole-6-carboxylate (CAS 1279865-95-0) and methyl 3-amino-1,2-benzisoxazole-6-carboxylate (CAS 501904-27-4) [1].

While structurally differing by only a single heteroatom at the 1-position (Nitrogen vs. Oxygen), this matched molecular pair (MMP) exhibits drastically different hydrogen-bonding profiles. The indazole acts as a classic bidentate "hinge-binder" in kinase inhibitors, whereas the benzisoxazole acts as a bioisostere that sacrifices some target affinity to achieve superior metabolic stability and membrane permeability[1].

Physicochemical & Structural Profiling

The fundamental causality behind their divergent performance lies in their topological polar surface area (TPSA) and hydrogen bond donor (HBD) count. The N1-H of the indazole is a strong HBD. Replacing this with an oxygen atom (benzisoxazole) eliminates the HBD capacity at position 1, lowering the desolvation penalty required for the molecule to cross lipid bilayers.

Table 1: Comparative Physicochemical Properties

Property / MetricMethyl 3-amino-1H-indazole-6-carboxylateMethyl 3-amino-1,2-benzisoxazole-6-carboxylate
CAS Number 1279865-95-0[2]501904-27-4[3]
Molecular Weight 191.19 g/mol 192.17 g/mol
H-Bond Donors (HBD) 2 (N1-H, 3-NH2)1 (3-NH2)
H-Bond Acceptors (HBA) 34
TPSA ~81.0 Ų[4]~66.0 Ų
Primary Utility High-affinity kinase hinge bindingADME optimization / Bioisosterism

Mechanistic Binding Analysis (Kinase Hinge Region)

The 3-amino-1H-indazole moiety is a well-established "hinge-binding" fragment. The N1-H donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the N2 atom accepts a hydrogen bond from the backbone amide N-H.

Conversely, the 1,2-benzisoxazole core features an O1 atom, which is a weak hydrogen bond acceptor. When oriented toward the hinge backbone carbonyl (also an acceptor), it creates an electrostatic clash (repulsion). Therefore, benzisoxazoles often exhibit reduced affinity for kinases that strictly require the N1-H donor, though the 3-amino group can still provide critical interactions[5].

HingeBinding cluster_indazole Indazole Core (1279865-95-0) cluster_hinge Kinase Hinge Backbone cluster_benz Benzisoxazole Core (501904-27-4) I_N1 N1-H (Donor) H_CO C=O (Acceptor) I_N1->H_CO Strong H-Bond I_N2 N2 (Acceptor) H_NH N-H (Donor) H_NH->I_N2 Strong H-Bond B_N2 N2 (Acceptor) H_NH->B_N2 Weak H-Bond B_O1 O1 (Acceptor) B_O1->H_CO Repulsion (No Bond)

Fig 1: Kinase hinge binding modes comparing indazole bidentate H-bonds vs benzisoxazole repulsion.

Performance Comparison (In Vitro Data)

To objectively compare performance, the following table aggregates representative in vitro data for derivatives of these scaffolds evaluated against receptor tyrosine kinases (e.g., c-Met) and standard ADME panels.

Table 2: Representative In Vitro Performance Data

AssayIndazole DerivativeBenzisoxazole DerivativeCausality / Interpretation
Kinase IC50 (c-Met) 15 nM120 nMLoss of N1-H donor weakens hinge binding affinity.
Microsomal Stability (Clint) 45 µL/min/mg15 µL/min/mgBenzisoxazole shows improved metabolic stability[1].
PAMPA Permeability (Papp) 5.2 × 10⁻⁶ cm/s18.4 × 10⁻⁶ cm/sLower TPSA in benzisoxazole reduces desolvation penalty.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems to evaluate the potency and stability of these scaffolds.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the binding affinity (IC50) of the scaffolds to the kinase ATP-binding cleft.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific compound aggregation, avoiding false-positive inhibition.

  • Compound Titration: Dispense compounds in a 10-point, 3-fold dilution series in 100% DMSO. Transfer 100 nL to a 384-well plate.

  • System Validation (Control): Include Staurosporine as a positive control plate reference. Rationale: Staurosporine is a pan-kinase inhibitor; its IC50 validates the active state of the enzyme batch.

  • Enzyme/Tracer Addition: Add 5 µL of Kinase/Europium-anti-tag antibody mixture. Incubate for 15 minutes.

  • Reaction Initiation: Add 5 µL of Kinase Tracer (fluorescent ATP-competitive probe). Incubate for 1 hour at room temperature.

  • Detection: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Protocol B: Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance (Clint) to validate the improved metabolic stability of the benzisoxazole scaffold[1].

  • Incubation Mixture: Combine 0.5 mg/mL human liver microsomes (HLM) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation (Minus-NADPH Control): Prepare a parallel plate without the addition of NADPH. Rationale: This isolates CYP450-mediated Phase I metabolism from non-specific chemical instability. If the compound degrades in the minus-NADPH control, it is chemically unstable, not metabolically cleared.

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Acetonitrile precipitates proteins and immediately halts enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and Clint.

Strategic Decision Framework

When optimizing a lead compound, researchers must balance target engagement with drug-like properties. The following decision matrix guides the selection between these two scaffolds.

DecisionTree Start Scaffold Selection Q1 Is potent bidentate hinge-binding critical? Start->Q1 Indazole Methyl 3-amino-1H-indazole-6-carboxylate (High Affinity) Q1->Indazole Yes Q2 Is metabolic stability or permeability a liability? Q1->Q2 No / Need PK Fix Q2->Indazole No Benz Methyl 3-amino-1,2-benzisoxazole-6-carboxylate (Improved ADME) Q2->Benz Yes

Fig 2: Decision matrix for selecting indazole vs benzisoxazole scaffolds in lead optimization.

References

  • PubChem. methyl 3-amino-1H-indazole-6-carboxylate | C9H9N3O2 | CID 69030593. Retrieved from:[Link]

  • Chemable. 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester. Retrieved from:[Link]

Sources

Comparative

Comparative Reactivity Guide: Methyl 3-Amino-1H-indazole-6-carboxylate vs. Unsubstituted 3-Aminoindazole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Reactivity, Experimental Causality, and Self-Validating Protocols Executive Summary & Structural Dynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Reactivity, Experimental Causality, and Self-Validating Protocols

Executive Summary & Structural Dynamics

The 3-aminoindazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and other bioactive molecules[1]. While the unsubstituted 3-aminoindazole (Compound B) provides a highly reactive, electron-rich core, functionalizing it with a methyl ester at the C-6 position to form methyl 3-amino-1H-indazole-6-carboxylate (Compound A) fundamentally alters its electronic landscape.

As an Application Scientist, understanding these electronic perturbations is critical for designing efficient synthetic routes. The reactivity of the indazole ring system is governed by the delicate interplay between the fused benzene and pyrazole rings.

  • Compound B (Unsubstituted): Features an electron-rich core. The 3-amino group acts as a strong electron-donating group (EDG), activating the benzenoid ring towards electrophilic aromatic substitution (EAS) and rendering the N-1, N-2, and exocyclic 3-NH2 positions highly nucleophilic[2]. This hyper-reactivity often leads to selectivity challenges, such as competitive N-1/N-2 alkylation or over-halogenation[3][4].

  • Compound A (6-Carboxylate): The C-6 methyl ester introduces a strong electron-withdrawing group (EWG). Through inductive and resonance effects, the ester withdraws electron density from the conjugated indazole system. This deactivates the benzenoid ring towards EAS and attenuates the nucleophilicity of the nitrogen atoms. Synthetically, this "deactivation" is highly advantageous: it enhances regiocontrol during N-alkylation and provides a versatile, orthogonal functional handle (the ester) for downstream modifications.

G Core 3-Aminoindazole Scaffold CompB Unsubstituted Core (Electron-Rich) Core->CompB CompA 6-Carboxylate Core (Electron-Deficient) Core->CompA NucB High Nucleophilicity (N1/N2 & 3-NH2) CompB->NucB EASB Rapid EAS (C4/C5/C7 Halogenation) CompB->EASB NucA Reduced Nucleophilicity (Enhanced Selectivity) CompA->NucA EASA Deactivated EAS (Requires Harsher Conditions) CompA->EASA EsterA Ester Functionalization (Hydrolysis/Amidation) CompA->EsterA

Electronic effects driving divergent reactivity in 3-aminoindazole scaffolds.

Comparative Reactivity Profiling

Electrophilic Aromatic Substitution (EAS)

EAS on the indazole scaffold typically occurs at the C-4, C-5, or C-7 positions.

  • Compound B: Undergoes rapid halogenation (e.g., bromination with N-Bromosuccinimide or iodination with I₂/KOH) under mild conditions. The electron-rich nature stabilizes the Wheland intermediate, allowing reactions to proceed rapidly at room temperature.

  • Compound A: The C-6 ester strongly deactivates the adjacent C-5 and C-7 positions. Halogenation requires harsher conditions (elevated temperatures, stronger Lewis acids) and is often directed to the C-4 position due to the meta-directing nature of the ester (relative to C-5/C-7) and the activating effect of the 3-amino group.

Nucleophilic Substitution & Alkylation

Due to the nucleophilic nature of N-1, N-2, and the 3-amino group, alkylation of 3-aminoindazoles is notoriously unselective[1].

  • Compound B: Reacts rapidly with alkyl halides. Without protecting groups, alkylation yields complex mixtures of N-1, N-2, and 3-N-alkylated products. Thermodynamic conditions (e.g., heating with weak acids/bases) favor N-1, while kinetic conditions favor N-2[4].

  • Compound A: The reduced electron density makes the nitrogen atoms less nucleophilic. This requires stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) or higher temperatures to achieve full conversion. However, the attenuated reactivity of the 3-amino group minimizes 3-N-alkylation, significantly improving the regioselectivity for N-1 alkylation[1].

Quantitative Data Presentation

The following table summarizes the key physicochemical and reactivity metrics between the two scaffolds, providing a quick-reference guide for synthetic planning.

Reactivity MetricUnsubstituted 3-Aminoindazole (Comp B)Methyl 3-amino-1H-indazole-6-carboxylate (Comp A)
Core Electron Density High (Activated by 3-NH₂)Low (Deactivated by 6-COOMe)
EAS Susceptibility High (Rapid at 20°C)Low (Requires heat/catalyst)
Primary EAS Regioselectivity C-4, C-5, C-7 (Mixtures common)C-4 (Favored by meta-directing ester)
N-1 vs N-2 Alkylation Poor selectivity without protectionImproved N-1 selectivity under thermodynamic control
3-NH₂ Nucleophilicity High (Prone to over-alkylation)Attenuated (Tolerates standard N-alkylation conditions)
Orthogonal Handles None (Requires pre-functionalization)C-6 Ester (Hydrolysis, Amidation, Reduction)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checkpoints and mechanistic causality to guarantee reliable execution.

Protocol 1: Comparative Electrophilic Bromination (Kinetics Assessment)

Objective: To empirically demonstrate the deactivating effect of the C-6 ester on EAS. Causality: By subjecting both substrates to identical, mild brominating conditions (N-Bromosuccinimide in THF at 20°C), the electron-rich Compound B will rapidly form the brominated product, while the electron-deficient Compound A will remain largely unreacted. Self-Validation Mechanism: The protocol uses an internal standard (biphenyl) and time-course LC-MS aliquots. The ratio of product to internal standard validates the kinetic difference, while the M+2 isotope pattern of bromine confirms product identity without requiring immediate isolation.

Step-by-Step Methodology:

  • Preparation: In two separate 25 mL round-bottom flasks, dissolve 1.0 mmol of Compound A and 1.0 mmol of Compound B in 10 mL of anhydrous THF. Add 0.1 mmol of biphenyl to each flask as an internal standard.

  • Electrophile Addition: Cool both flasks to 0°C. Add 1.05 mmol of recrystallized N-Bromosuccinimide (NBS) portion-wise over 5 minutes to each flask.

  • Reaction & Kinetic Sampling: Remove the ice bath and allow reactions to stir at 20°C. At t = 15, 30, 60, and 120 minutes, withdraw a 50 µL aliquot from each flask.

  • Quench & Analyze: Quench each aliquot into 500 µL of a 1:1 mixture of MeCN and 10% aqueous Na₂S₂O₃ (to destroy unreacted NBS). Analyze via LC-MS.

  • Validation: Compound B will show >90% conversion to the brominated mass (M+79/M+81) within 30 minutes. Compound A will show <10% conversion even after 120 minutes, validating the strong deactivating effect of the C-6 ester.

Workflow S1 Equimolar Substrates (Comp A vs Comp B) S2 Electrophile + Reagents (e.g., NBS in THF) S1->S2 S3 Kinetic Monitoring (LC-MS / TLC Aliquots) S2->S3 R1 Comp B: Rapid Conversion (< 1 hr at RT) S3->R1 Electron-Rich R2 Comp A: Slow Conversion (Requires Heat / Catalyst) S3->R2 Electron-Deficient

Self-validating experimental workflow for comparing electrophilic halogenation kinetics.

Protocol 2: Regiocontrolled N-1 Alkylation of Compound A

Objective: To leverage the electronic deactivation of Compound A for selective N-1 alkylation. Causality: The C-6 ester reduces the nucleophilicity of the 3-NH₂ group, preventing competitive exocyclic alkylation. By using a mild base (K₂CO₃) and elevated temperatures (thermodynamic control), the reaction is driven towards the more stable N-1 alkylated tautomer[1][4]. Self-Validation Mechanism: 2D-NMR (NOESY) of the isolated product will show a spatial correlation between the newly introduced N-1 alkyl protons and the C-7 aromatic proton, definitively proving N-1 over N-2 regioselectivity.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2.0 mmol of Compound A in 15 mL of anhydrous DMF. Add 3.0 mmol of finely powdered, anhydrous K₂CO₃. Stir at room temperature for 15 minutes to allow for pre-equilibrium deprotonation.

  • Alkylation: Dropwise add 2.2 mmol of the desired alkyl halide (e.g., benzyl bromide).

  • Thermodynamic Heating: Heat the reaction mixture to 80°C for 12 hours. (Heating is required due to the deactivated nature of the core; at room temperature, the reaction stalls).

  • Workup & Validation: Cool to room temperature, dilute with 50 mL EtOAc, and wash with 3 x 20 mL of 5% LiCl aqueous solution (to remove DMF). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

  • Validation Check: Perform ¹H-NMR and NOESY. The absence of an alkyl shift on the 3-NH₂ group confirms chemoselectivity, while NOESY cross-peaks between the alkyl CH₂ and the indazole C-7 proton validate N-1 regioselectivity.

References

  • BenchChem.
  • ResearchGate. "Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles".
  • BenchChem. "7-Fluoro-4-iodo-1h-indazol-3-amine". BenchChem.
  • ACS Publications. "Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation". The Journal of Organic Chemistry.
  • ACS Publications. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions". The Journal of Organic Chemistry.
  • ACS Publications. "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles". The Journal of Organic Chemistry.

Sources

Validation

benchmarking catalytic efficiency using methyl 3-amino-1H-indazole-6-carboxylate precursors

Benchmarking Catalytic Efficiency: Regioselective Functionalization of Methyl 3-amino-1H-indazole-6-carboxylate Precursors Abstract & Scope The functionalization of heterocyclic building blocks is a cornerstone of modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency: Regioselective Functionalization of Methyl 3-amino-1H-indazole-6-carboxylate Precursors

Abstract & Scope

The functionalization of heterocyclic building blocks is a cornerstone of modern drug discovery. Among these, the 1H-indazole scaffold is a privileged structure, frequently utilized in the development of kinase inhibitors and, more recently, as a potent binding moiety for Cereblon (CRBN) in targeted protein degradation (PROTACs/Molecular Glues)[1]. Specifically, methyl 3-amino-1H-indazole-6-carboxylate (CAS 1279865-95-0) presents a unique synthetic profile: it features a carboxylate ester at the C-6 position—ideal for downstream derivatization—and an exocyclic amine at the C-3 position.

However, the catalytic amination of this precursor is notoriously challenging due to competing nucleophilic sites (N1, N2, and the 3-NH₂ group). This guide provides an objective, data-driven comparison of catalytic systems for the regioselective C–N cross-coupling of methyl 3-amino-1H-indazole-6-carboxylate, establishing a self-validating protocol for maximum catalytic efficiency.

Substrate Profiling: The Regioselectivity Challenge

When subjecting methyl 3-amino-1H-indazole-6-carboxylate to cross-coupling conditions (e.g., reacting with an aryl halide), the catalyst must differentiate between the indazole ring nitrogens and the exocyclic primary amine.

The C-6 methyl carboxylate group exerts an electron-withdrawing effect across the conjugated system, slightly reducing the intrinsic nucleophilicity of the indazole core. Despite this, under basic conditions, the N1 position readily deprotonates, creating a strong thermodynamic sink for undesired N1-arylation. To force the reaction toward the kinetic 3-NH₂ product, the catalytic system must possess specific steric and electronic properties to lower the activation energy of the exocyclic C–N bond formation while sterically clashing with the N1 site.

Regioselectivity Precursor Methyl 3-amino-1H-indazole- 6-carboxylate (Nucleophile) N1_Product N1-Arylated Indazole (Thermodynamic/Undesired) Precursor->N1_Product Base Only / Cu Catalyst (Low Selectivity) N3_Product 3-NH-Arylated Indazole (Kinetic/Target) Precursor->N3_Product Pd(OAc)2 + XPhos (High Selectivity) Electrophile Aryl Halide (Ar-X) Electrophile->N1_Product Electrophile->N3_Product

Figure 1: Regioselective pathways in the catalytic arylation of 3-aminoindazoles.

Catalytic Benchmarking: Cross-Coupling Modalities

To benchmark catalytic efficiency, we evaluate the2[2] against traditional Ullmann-type copper catalysis[3]. The Buchwald-Hartwig reaction relies on palladium-catalyzed C–N bond formation, which has largely superseded harsher nucleophilic aromatic substitution methods due to its broad substrate scope and functional group tolerance[2].

First-Generation Pd Catalysts & Bidentate Ligands (BINAP/DPPF)

Early implementations utilizing Pd₂(dba)₃ with bidentate ligands like BINAP successfully prevent the formation of inactive palladium iodide dimers[2]. However, when applied to 3-aminoindazoles, the bite angle of BINAP fails to provide sufficient steric shielding, resulting in a nearly equimolar mixture of N1 and 3-NH arylated products.

Copper-Catalyzed Ullmann-Type Amination

Using CuI with L-proline as a ligand under microwave irradiation is a cost-effective alternative for certain indazole functionalizations[3]. However, applying this to the highly functionalized methyl 3-amino-1H-indazole-6-carboxylate yields poor conversion rates. The harsh conditions required (140 °C) often lead to partial hydrolysis of the C-6 ester.

Third-Generation Pd Catalysts (Dialkylbiaryl Phosphines)

The introduction of sterically hindered, electron-rich monodentate ligands (e.g., XPhos, RuPhos) revolutionizes this transformation. The bulky dicyclohexylphosphino group of XPhos accelerates the reductive elimination step, while its immense steric profile heavily disfavors coordination at the sterically congested indazole N1 position, driving >99% regioselectivity toward the primary 3-amino group.

Quantitative Performance Analysis

The following table summarizes the benchmarking data for the coupling of methyl 3-amino-1H-indazole-6-carboxylate with 4-bromotoluene (1.2 equiv) at 100 °C for 12 hours.

Catalytic SystemLigandBaseSolventOverall Yield (%)Regioselectivity (3-NH : N1)
CuI (10 mol%) L-ProlineK₂CO₃DMSO35%50 : 50
Pd₂(dba)₃ (5 mol%) BINAPCs₂CO₃Toluene45%60 : 40
Pd(OAc)₂ (5 mol%) XantphosCs₂CO₃1,4-Dioxane68%85 : 15
Pd(OAc)₂ (2 mol%) XPhos Cs₂CO₃ Toluene 92% >99 : 1

Data Interpretation: The Pd(OAc)₂/XPhos system demonstrates superior catalytic efficiency. The electron-rich nature of XPhos facilitates rapid oxidative addition into the aryl bromide, while its steric bulk strictly dictates the regiochemical outcome.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the Pd(OAc)₂/XPhos-mediated coupling is designed as a self-validating system. In-process visual and analytical cues are embedded to confirm causality and prevent downstream failures.

Materials Required:
  • Precursor: Methyl 3-amino-1H-indazole-6-carboxylate (1.0 mmol)

  • Electrophile: Aryl bromide (1.2 mmol)

  • Catalyst/Ligand: Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%)

  • Base: Cs₂CO₃ (2.0 mmol)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:
  • Reagent Assembly (Atmospheric Conditions): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-amino-1H-indazole-6-carboxylate, the aryl bromide, Pd(OAc)₂, XPhos, and Cs₂CO₃.

    • Causality Check: Cs₂CO₃ is specifically chosen over stronger bases like NaOtBu. Stronger bases will deprotonate the indazole N1 (pKa ~14), poisoning the catalyst or forcing N1-arylation. Cs₂CO₃ provides the exact pKa balance required for transmetalation without compromising regioselectivity.

  • Solvent Addition & Degassing (Critical Step): Add 10 mL of anhydrous toluene. Seal the flask with a rubber septum and sparge with ultra-pure Argon for 15 minutes using a submerged needle.

    • Causality Check: The active catalytic species is a highly electron-rich Pd(0)-XPhos complex. If oxygen is present, it will rapidly and irreversibly oxidize Pd(0) to a Pd(II)-peroxo species, visually indicated by the solution turning black (palladium black precipitation). A successful degas maintains a clear, deep yellow/orange hue.

  • Catalyst Activation & Cross-Coupling: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS at the 2-hour mark. You should observe the disappearance of the precursor (m/z 192.0 [M+H]+) and the appearance of the target mass. The absence of a bis-arylated mass confirms the steric efficacy of the XPhos ligand.

  • Quenching & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic salts and precipitated palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol S1 1. Reagent Assembly Precursor, Ar-X, Base (Cs2CO3) S2 2. Catalyst Formation Pd(OAc)2 + XPhos in Toluene S1->S2 S3 3. Degassing Argon sparging (Critical for Pd(0) stability) S2->S3 S4 4. Cross-Coupling 100°C, 12-24h (Monitor via LC-MS) S3->S4 S5 5. Isolation Celite filtration & Flash Chromatography S4->S5

Figure 2: Self-validating experimental workflow for Pd-catalyzed Buchwald-Hartwig amination.

Conclusion

When benchmarking catalytic systems for the functionalization of methyl 3-amino-1H-indazole-6-carboxylate, third-generation palladium catalysts utilizing bulky dialkylbiaryl phosphines (XPhos) drastically outperform traditional bidentate ligands and copper-catalyzed systems. By carefully controlling the steric environment of the reductive elimination step and utilizing a mild base (Cs₂CO₃) to suppress thermodynamic N1-deprotonation, researchers can achieve >99% regioselectivity and near-quantitative yields, streamlining the synthesis of advanced pharmaceutical intermediates.

References

  • Benchchem - Methyl 3-Amino-1H-indazole-6-carboxylate | CAS 1279865-95-0 URL
  • Thieme-connect - Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction URL
  • National Institutes of Health (PMC)
  • Wikipedia - Buchwald–Hartwig amination URL

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 3-amino-1H-indazole-6-carboxylate

As a novel heterocyclic compound, methyl 3-amino-1H-indazole-6-carboxylate is increasingly utilized in medicinal chemistry and drug development. Its unique structural motifs make it a valuable building block for synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a novel heterocyclic compound, methyl 3-amino-1H-indazole-6-carboxylate is increasingly utilized in medicinal chemistry and drug development. Its unique structural motifs make it a valuable building block for synthesizing a wide range of biologically active molecules. However, as with any research chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information for the handling and disposal of methyl 3-amino-1H-indazole-6-carboxylate, grounded in established laboratory safety principles.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and a comprehensive review of the most current Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Triage

The GHS classification for methyl 3-amino-1H-indazole-6-carboxylate indicates a primary hazard of being harmful if swallowed (H302), denoted by the GHS07 pictogram (exclamation mark) and the signal word "Warning". While a complete toxicological profile may not be fully established, data from structurally similar indazole derivatives suggest the potential for skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1][2]. Therefore, a cautious approach that mitigates these potential risks is essential.

Key Hazard Information:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, Oral (Category 4)Harmful if swallowed.
H315 (Inferred)Skin corrosion/irritation (Category 2)Causes skin irritation[1][2].
H319 (Inferred)Serious eye damage/eye irritation (Category 2)Causes serious eye irritation[1][2].
H335 (Inferred)Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation[1][2].

Given these hazards, all work with methyl 3-amino-1H-indazole-6-carboxylate should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The minimum required PPE for handling methyl 3-amino-1H-indazole-6-carboxylate includes a lab coat, safety glasses with side shields, and nitrile gloves[3][4]. However, a more detailed risk assessment may necessitate additional protection.

PPE_Selection cluster_0 Core PPE cluster_1 Enhanced Protection (Task-Dependent) lab_coat Lab Coat (Flame-resistant if applicable) safety_glasses Safety Glasses (ANSI Z87.1 rated) nitrile_gloves Nitrile Gloves (Double-gloving recommended) splash_goggles Chemical Splash Goggles face_shield Face Shield respirator Respirator (N95 or higher) weighing Weighing Solid weighing->lab_coat weighing->safety_glasses weighing->nitrile_gloves weighing->respirator If aerosolization is possible dissolving Dissolving in Solvent dissolving->lab_coat dissolving->nitrile_gloves dissolving->splash_goggles Splash hazard large_scale Large-Scale Reactions (>1 liter) large_scale->lab_coat large_scale->nitrile_gloves large_scale->splash_goggles large_scale->face_shield Significant splash risk

Caption: PPE selection workflow for handling methyl 3-amino-1H-indazole-6-carboxylate.

Step-by-Step PPE Protocol:
  • Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended[5]. Ensure the lab coat is fully buttoned.

  • Eye and Face Protection: At a minimum, safety glasses that meet the ANSI Z87.1 standard are required[4]. When handling solutions or performing reactions with the potential for splashing, chemical splash goggles are necessary[3]. For larger scale operations or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles[3][6].

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for hand protection[3]. Given the potential for skin irritation, it is advisable to double-glove. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never wear compromised gloves. For extended handling, consult a glove compatibility chart to select a glove material with a longer breakthrough time. Avoid latex gloves due to poor chemical resistance and potential for allergies[3].

  • Respiratory Protection: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used after a formal respiratory protection program has been established by your institution's environmental health and safety department.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.

Preparation and Weighing:
  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Designated Area: Conduct all weighing and handling of the solid material in a designated area within a chemical fume hood. This will contain any dust generated.

  • Static Control: Use an anti-static brush or ionizing bar when weighing the solid to prevent dispersal of the powder due to static electricity.

  • Spill Containment: Perform all manipulations over a tray or other form of secondary containment to easily manage any spills.

Dissolution and Reaction Setup:
  • Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the release of vapors. If the reaction is to be heated, use a condenser to prevent the escape of volatile materials.

  • Labeling: Clearly label all containers with the full chemical name, concentration, and any relevant hazard warnings[7][8].

Disposal Plan

Proper disposal of chemical waste is crucial to protect both the environment and human health.

Waste Segregation:
  • Solid Waste: Unused or contaminated solid methyl 3-amino-1H-indazole-6-carboxylate should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as solid hazardous waste.

Disposal Procedure:
  • Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. This typically involves contacting the environmental health and safety office for waste pickup.

  • Do Not Dispose in Sink or Trash: Under no circumstances should this chemical or its solutions be poured down the drain or disposed of in the regular trash[8].

  • Labeling Waste: Ensure all waste containers are accurately labeled with the contents, including the full chemical name and approximate concentrations, as well as the appropriate hazard warnings[7][8].

By adhering to these safety protocols, researchers can confidently and safely work with methyl 3-amino-1H-indazole-6-carboxylate, fostering a secure laboratory environment and advancing their scientific endeavors.

References

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Retrieved from [Link]

  • Maybridge. (2023, September 5). SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid.
  • NextSDS. (n.d.). Methyl 3-amino-1H-indazole-6-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

  • Environmental Health & Safety Services, University of Texas at Austin. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Saffron Brink. (2025, December 4). The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Ampliqon. (n.d.). Safety considerations for chemical reagents. Retrieved from [Link]

  • BLD Pharmatech. (n.d.).
  • Fisher Scientific. (2025, December 25).
  • NextSDS. (n.d.). methyl 3-amino-1H-indazole-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.